
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a synthetic compound that stimulates the release of growth hormone from the pituitary gland. MK-677 has been extensively studied for its potential therapeutic applications in a variety of medical conditions.
Wirkmechanismus
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is located in the hypothalamus. This binding activates the signaling pathway that leads to the release of growth hormone. 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol also increases the levels of insulin-like growth factor-1 (IGF-1), which is a key mediator of the growth hormone's effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has been shown to increase lean body mass and reduce body fat in both healthy individuals and those with growth hormone deficiency. It has also been found to improve bone density and increase muscle strength. Additionally, 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has been shown to improve sleep quality and cognitive function in elderly individuals.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has several advantages for use in lab experiments. It is a non-peptide compound, which makes it easier to synthesize and modify compared to peptide compounds. It also has a longer half-life than other growth hormone secretagogues, which allows for less frequent dosing. However, 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has limitations in terms of its potential side effects and its ability to stimulate growth hormone release in all individuals.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol. One area of interest is its potential use in the treatment of age-related diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective ghrelin receptor agonists that can target specific tissues and have fewer side effects. Additionally, further studies are needed to fully understand the long-term effects and safety of 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol use.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol involves the reaction of 4-chlorobenzyl cyanide with 2-methylbenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with thioamide to form 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has been investigated for its potential therapeutic applications in various medical conditions such as growth hormone deficiency, osteoporosis, and muscle wasting. It has also been studied for its potential use in improving cognitive function and reducing the risk of age-related diseases.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-4-2-3-5-14(11)19-15(10-18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYHOLVZYDUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

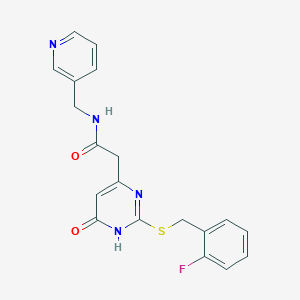

![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
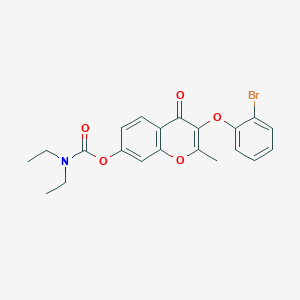

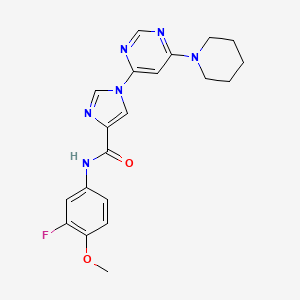
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)


![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)
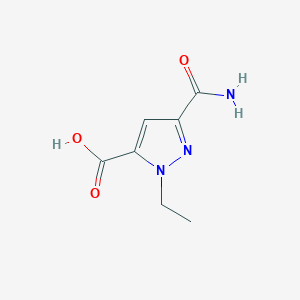
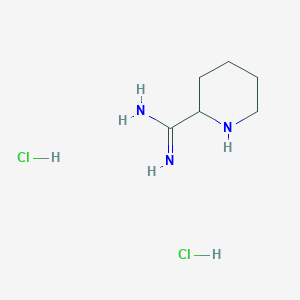
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)